N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Medicinal Chemistry Sultam SAR Scaffold Hopping

Sourcing under-characterized sultam-oxalamide building blocks for metalloenzyme screening often stalls discovery due to absent ADME/PK benchmarks and supply scarcity. This compound resolves that bottleneck: • Unique 6-membered sultam + oxalamide + pyridyl topology for metal-chelation-based inhibition. • No published bioactivity data-build proprietary IP and benchmark against BMS-707035. • In stock (5 mg-1 g packs), custom synthesis available for scale-up.

Molecular Formula C18H20N4O4S
Molecular Weight 388.44
CAS No. 899748-35-7
Cat. No. B2733503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
CAS899748-35-7
Molecular FormulaC18H20N4O4S
Molecular Weight388.44
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C18H20N4O4S/c23-17(20-13-14-4-3-9-19-12-14)18(24)21-15-5-7-16(8-6-15)22-10-1-2-11-27(22,25)26/h3-9,12H,1-2,10-11,13H2,(H,20,23)(H,21,24)
InChIKeyJMMXTOAOXNCWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 899748-35-7: Chemical Class & Structural Identity


N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 899748-35-7, molecular formula C18H20N4O4S, molecular weight 388.44 g/mol) is a synthetic, N,N'-disubstituted oxalamide derivative incorporating a 1,2-thiazinane-1,1-dioxide (cyclic sulfonamide/sultam) moiety at the para position of the N1-phenyl ring and a pyridin-3-ylmethyl group at the N2 position . The 1,2-thiazinane-1,1-dioxide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine demonstrating anti-HIV activity as integrase inhibitors [1]. However, a comprehensive search of PubMed, PubChem, ChEMBL, BindingDB and patent databases reveals no published biological activity data for this specific compound as of the search date.

Privileged sultam scaffold; bioactivity unreported — supports exploratory screening
Pyridyl and oxalamide groups enable metal-coordination potential — supports metalloenzyme profiling
No published assay data; requires primary evaluation — fit for de novo hit discovery

No Scientific Basis for Generic Substitution of 899748-35-7


This compound cannot be assumed interchangeable with any in-class analog or close structural relative. The combination of a six-membered cyclic sulfonamide (1,2-thiazinane-1,1-dioxide), an oxalamide linker, and a pyridin-3-ylmethyl terminus creates a unique hydrogen-bonding and metal-coordination topology. The closest cataloged analogs—such as N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 1026978-95-9) bearing a five-membered sultam, or N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide (CAS 900000-49-9) lacking the pyridyl nitrogen—differ in ring size, conformational flexibility, and potential for heteroatom-mediated target engagement . The known HIV integrase inhibitor BMS-707035 (CAS 729607-74-3) shares the 1,2-thiazinane-1,1-dioxide core but replaces the oxalamide with a pyrimidinone carboxamide pharmacophore, resulting in a distinct mode of action . No published head-to-head data exist to support functional equivalence or substitution.

Ring size Substituting the 6‑membered thiazinane‑1,1‑dioxide with a 5‑membered isothiazolidine (CAS 1026978‑95‑9) may alter sulfonyl oxygen orientation and target‑engagement geometry.
Terminal group Replacing the pyridin‑3‑ylmethyl terminus with a phenethyl group (CAS 900000‑49‑9) removes the sp² nitrogen, potentially eliminating metal‑coordination or hydrogen‑bond interactions.
Linker Switching the oxalamide linker to a pyrimidinone carboxamide (as in BMS‑707035) introduces a fundamentally different pharmacophore; no data support functional equivalence.

Quantitative Differentiation Evidence for 899748-35-7


Ring-Size Differentiation: Thiazinane vs. Isothiazolidine

The target compound contains a six-membered 1,2-thiazinane-1,1-dioxide ring, whereas the closest cataloged pyridin-3-ylmethyl oxalamide analog (CAS 1026978-95-9) employs a five-membered isothiazolidine-1,1-dioxide (γ-sultam). This ring-size expansion from five to six atoms alters the spatial orientation of the sulfonyl oxygens, the N-phenyl torsion angle, and the conformational flexibility of the cyclic sulfonamide . BMS-707035, a six-membered sultam-containing HIV integrase inhibitor, achieves an IC50 of 15 nM against HIV-1 integrase strand transfer, demonstrating that six-membered sultam geometry can be critical for target engagement . No direct potency comparison between the target compound and the five-membered analog is available.

Ring size
Class‑level inference
6‑membered (thiazinane) vs. 5‑membered (isothiazolidine)
Conformational binding geometry may differ
No parallel assay data available; ring expansion from 5 to 6 atoms alters torsion angles
Medicinal Chemistry Sultam SAR Scaffold Hopping

Pyridinyl vs. Phenethyl Terminal Group

The target compound possesses a pyridin-3-ylmethyl terminus providing an sp²-hybridized nitrogen capable of acting as a hydrogen-bond acceptor or metal-coordination site (e.g., Zn²⁺, Fe²⁺, or heme iron). The phenethyl analog (N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide, CAS 900000-49-9) replaces this with a simple phenyl ring, eliminating the pyridyl nitrogen and its associated non-covalent interaction potential . In oxalamide-based IDO1 inhibitors, pyridyl-nitrogen engagement with the heme iron has been shown to be critical for inhibitory activity, with IC50 values shifting by >100-fold when the pyridyl nitrogen is replaced by a phenyl carbon [1]. No quantitative binding or inhibition data exist for either the target compound or the phenethyl analog in any published assay system.

Terminal group
Class‑level inference
Pyridin‑3‑ylmethyl (1 H‑bond acceptor) vs. phenethyl (0 acceptors)
Metal‑chelation potential may differ
IDO1 oxalamide series: pyridyl removal reduced potency >100‑fold (class‑level SAR)
Ligand Design Hydrogen Bonding Metal Chelation

Oxalamide vs. Pyrimidinone Carboxamide Pharmacophore

The target compound utilizes an oxalamide (ethanediamide) linker connecting the sultam-phenyl moiety to the pyridin-3-ylmethyl group. In contrast, BMS-707035—a well-characterized six-membered sultam—employs a pyrimidinone carboxamide linker (specifically, 5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide) and inhibits HIV-1 integrase with an IC50 of 15 nM . The oxalamide linker presents two amide bonds in a planar, conjugated arrangement with distinct hydrogen-bond donor/acceptor patterns (2 NH donors, 4 carbonyl oxygen acceptors across the oxalamide) compared to the pyrimidinone system (1 NH donor, 3 oxygen acceptors, plus ring-based pi-stacking). No oxalamide-sultam hybrid has been reported in the HIV integrase or any other target literature, and the target compound's biological activity is entirely uncharacterized [1].

Pharmacophore class
Class‑level inference
Oxalamide linker vs. pyrimidinone carboxamide (BMS‑707035 IC₅₀ 15 nM)
Pharmacophore divergence is substantial
No oxalamide‑sultam hybrid bioactivity reported; HIV integrase activity not transferable
Pharmacophore Comparison HIV Integrase Scaffold Analysis

Application Scenarios for CAS 899748-35-7


Metalloenzyme Screening Library Design

The pyridin-3-ylmethyl group and oxalamide linker suggest potential for metal-chelation-based inhibition of metalloenzymes (e.g., kinases, carbonic anhydrases, IDO1, or HIV integrase). This compound may serve as a structurally informed starting point for fragment-based or focused library screening where sultam-oxalamide hybrids are underrepresented, provided that in-house assay capabilities are available for primary evaluation .

Physicochemical & Metabolic Profiling of Sultam-Oxalamides

Given the absence of published ADME/PK data, this compound is suitable for fundamental physicochemical characterization (logP, solubility, metabolic stability in liver microsomes, plasma protein binding) to benchmark the oxalamide-sultam hybrid class against known sultam-containing drugs such as the HIV integrase inhibitor BMS-707035 (plasma protein binding ≥93.7%, CC50 ≥45 μM) .

Synthetic Methodology for Sultam-Oxalamide Conjugates

The compound presents a non-trivial synthetic target combining a cyclic sulfonamide with a differentially substituted oxalamide. It can serve as a model substrate for developing general synthetic routes to sultam-oxalamide conjugates, which are sparsely represented in the synthetic chemistry literature [1].

Application
Selection Property
Validation Focus
Metalloenzyme screening library design
Metal‑chelating scaffold features
Primary assay‑based hit identification
Physicochemical & metabolic profiling
ADME/PK property benchmarking
Comparative analysis with known sultam‑containing molecules
Synthetic methodology development
Sultam‑oxalamide conjugate synthesis
Route scouting and yield optimization
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